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Compound of Interest

Compound Name: Flu-6

Cat. No.: B027957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Flu-6, chemically known as N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide, is a

known metabolite of the nonsteroidal antiandrogen drug Flutamide. Flutamide is utilized in the

treatment of prostate cancer, and understanding the structure and synthesis of its metabolites

is crucial for comprehending its pharmacological and metabolic profile. This technical guide

provides a comprehensive overview of the chemical structure of Flu-6 and a detailed proposed

pathway for its synthesis, based on established chemical transformations. While a specific,

publicly available, detailed experimental protocol for the synthesis of Flu-6 is not readily

available, this guide outlines a scientifically sound synthetic strategy.

Chemical Structure and Properties
The chemical structure of Flu-6 is characterized by a 4-aminophenyl ring substituted with a

trifluoromethyl group at the 3-position, linked via an amide bond to an isobutyryl group.

Chemical Structure of Flu-6:
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Table 1: Physicochemical Properties of Flu-6

Property Value Reference

IUPAC Name

N-[4-Amino-3-

(trifluoromethyl)phenyl]-2-

methylpropanamide

Common Name Flu-6

CAS Number 39235-51-3

Molecular Formula C₁₁H₁₃F₃N₂O [1][2]

Molecular Weight 246.23 g/mol [1][2]

Appearance
Not specified in available

literature

Melting Point
Not specified in available

literature

Solubility
Not specified in available

literature

Table 2: Spectroscopic Data of Flu-6
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Spectrum Type Data Reference

¹H NMR Data not publicly available.

¹³C NMR

A ¹³C NMR spectrum is

available in a spectral

database.

[3]

IR Spectrum Data not publicly available.

Mass Spectrum Data not publicly available.

Proposed Synthesis of Flu-6
The synthesis of Flu-6 can be logically approached via a two-step process starting from the

commercially available precursor, 4-nitro-3-(trifluoromethyl)aniline. The first step involves the

synthesis of Flutamide, which is then followed by the selective reduction of the nitro group to an

amine to yield Flu-6.

Synthetic Pathway Overview
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Proposed Synthetic Pathway for Flu-6

Step 1: Synthesis of Flutamide

Step 2: Reduction to Flu-6

4-Nitro-3-(trifluoromethyl)aniline

Flutamide
(2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)

Acylation

Isobutyryl chloride Pyridine (Base)

Flu-6
(N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide)

Reduction

Reducing Agent
(e.g., Fe/HCl or H₂, Pd/C)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Flu-6 from 4-nitro-3-(trifluoromethyl)aniline.

Experimental Protocols
Step 1: Synthesis of Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)

This procedure is adapted from standard acylation methods for anilines.

Materials:

4-Nitro-3-(trifluoromethyl)aniline

Isobutyryl chloride
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Pyridine (anhydrous)

Dichloromethane (DCM, anhydrous)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel,

etc.)

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Add anhydrous pyridine (1.2 eq) to the solution.

Slowly add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the

temperature at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to

a separatory funnel.
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Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water,

saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a

rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) to yield pure Flutamide.

Step 2: Synthesis of Flu-6 (N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide)

This procedure outlines a general method for the reduction of an aromatic nitro group. The

choice of reducing agent can be critical to avoid side reactions. Catalytic hydrogenation or

reduction with metals in acidic media are common methods.

Materials:

Flutamide (from Step 1)

Iron powder (Fe)

Concentrated Hydrochloric acid (HCl)

Ethanol

Sodium hydroxide (NaOH) solution

Ethyl acetate

Standard glassware for organic synthesis

Procedure using Iron in Acidic Medium:

In a round-bottom flask, suspend Flutamide (1.0 eq) in a mixture of ethanol and water.

Add iron powder (5.0 eq) to the suspension.

Heat the mixture to reflux.
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Slowly add concentrated HCl (catalytic amount) to the refluxing mixture.

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and filter through a pad of celite to remove

the iron salts.

Concentrate the filtrate under reduced pressure to remove the ethanol.

Neutralize the remaining aqueous solution with a NaOH solution until basic (pH > 8).

Extract the product with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

The crude Flu-6 can be purified by column chromatography on silica gel or by

recrystallization.

Metabolic Pathway of Flutamide to Flu-6
Flu-6 is a metabolite of Flutamide, formed in the body through metabolic processes. The

primary transformation is the reduction of the nitro group of Flutamide to an amino group.

Metabolic Conversion of Flutamide to Flu-6

Flutamide
(Drug Administered)

Metabolic Reduction
(e.g., by nitroreductases)

Flu-6
(Metabolite)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b027957?utm_src=pdf-body
https://www.benchchem.com/product/b027957?utm_src=pdf-body
https://www.benchchem.com/product/b027957?utm_src=pdf-body
https://www.benchchem.com/product/b027957?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Metabolic reduction of Flutamide to its metabolite, Flu-6.

Conclusion
This technical guide provides a detailed overview of the chemical structure of Flu-6 and a

plausible, robust synthetic route for its preparation. While detailed experimental and

spectroscopic data for Flu-6 are not widely published, the proposed synthesis is based on well-

established and reliable chemical reactions. This information should serve as a valuable

resource for researchers and professionals in the fields of medicinal chemistry, drug

metabolism, and pharmaceutical development. Further experimental work is warranted to fully

characterize the physicochemical and spectroscopic properties of Flu-6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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